molecular formula C9H10N2O2 B8658212 4-Cyclopropyl-2-nitroaniline

4-Cyclopropyl-2-nitroaniline

Cat. No. B8658212
M. Wt: 178.19 g/mol
InChI Key: MBYVYKMAKZACJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-2-nitroaniline is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopropyl-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropyl-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-cyclopropyl-2-nitroaniline

InChI

InChI=1S/C9H10N2O2/c10-8-4-3-7(6-1-2-6)5-9(8)11(12)13/h3-6H,1-2,10H2

InChI Key

MBYVYKMAKZACJP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromo-2-nitroaniline (2.17 g, 10 mmol), cyclopropylboronic acid (1.12 g, 1.30 mmol), potassium phosphate (7.42 g, 35 mmol), palladium (II) acetate (120 mg, 0.5 mmol), and cyclohexylphosphine (280 mg, 1 mmol) were combined in toluene (40 mL) and water (2 mL) and heated on an oil bath at 100° C. for 16 hours. The mixture was cooled, and the mixture was triturated with dichloromethane and water. The resulting mixture was filtered through a pad of celite. The organic layer of the filtrate was separated and dried over anhydrous sodium sulfate. Concentration gave an oil that was chromatographed over silica gel (30% v/v diethyl ether in hexanes). The faster moving compound was collected and the solvent was concentrated to give an orange oil. The oil was dissolved in hot hexanes/ethyl acetate and cooling gave 4-cyclopropyl-2-nitroaniline as orange needles (333 mg, 1.87 mmol, 19% ).
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2.17 g
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1.12 g
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7.42 g
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280 mg
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40 mL
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hexanes ethyl acetate
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120 mg
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2 mL
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Synthesis routes and methods II

Procedure details

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